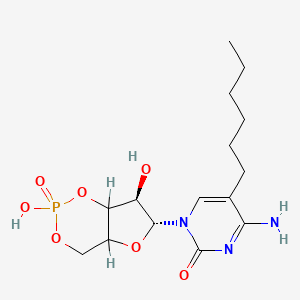
Ammonium diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium diethyl phosphate is an organophosphorus compound with the chemical formula (C4H10NO4P). It is a derivative of phosphoric acid where two of the hydrogen atoms are replaced by ethyl groups, and the remaining hydrogen is replaced by an ammonium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium diethyl phosphate can be synthesized through the reaction of diethyl phosphite with ammonia. The reaction typically involves the following steps:
Reaction of Diethyl Phosphite with Ammonia: Diethyl phosphite is reacted with ammonia gas under controlled conditions to form this compound.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, and the product is typically used in various industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium diethyl phosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form diethyl phosphate.
Reduction: It can be reduced to form diethyl phosphite.
Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkyl halides or aryl halides can be used as reagents in substitution reactions.
Major Products Formed:
Oxidation: Diethyl phosphate.
Reduction: Diethyl phosphite.
Substitution: Various alkyl or aryl derivatives of ammonium phosphate.
Wissenschaftliche Forschungsanwendungen
Ammonium diethyl phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in the synthesis of pharmaceuticals and as a component in drug formulations.
Industry: It is used in the production of fertilizers, flame retardants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ammonium diethyl phosphate involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In chemical reactions, it acts as a reagent, participating in various oxidation, reduction, and substitution reactions. The specific molecular targets and pathways depend on the particular application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ammonium diethyl dithiophosphate: This compound is similar in structure but contains sulfur atoms instead of oxygen atoms.
Diethyl phosphate: This compound lacks the ammonium ion and is a simpler derivative of phosphoric acid.
Diethyl phosphite: This compound is a reduced form of diethyl phosphate.
Uniqueness: Ammonium diethyl phosphate is unique due to its specific combination of ethyl groups and ammonium ion, which gives it distinct chemical properties and reactivity. Its ability to act as a buffer and participate in various chemical reactions makes it valuable in multiple scientific and industrial applications.
Eigenschaften
CAS-Nummer |
24856-80-2 |
|---|---|
Molekularformel |
C4H14NO4P |
Molekulargewicht |
171.13 g/mol |
IUPAC-Name |
azanium;diethyl phosphate |
InChI |
InChI=1S/C4H11O4P.H3N/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);1H3 |
InChI-Schlüssel |
FOBUVCHEKOTWKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)([O-])OCC.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



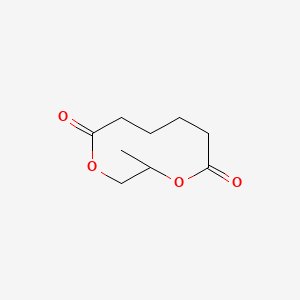
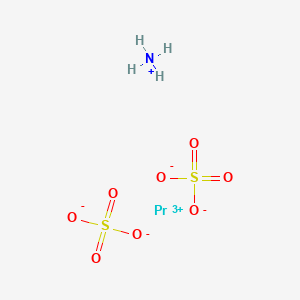
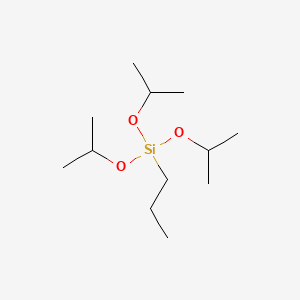

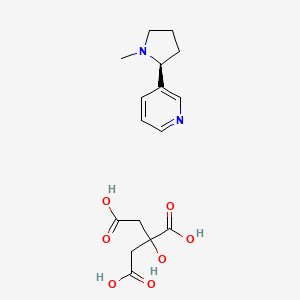
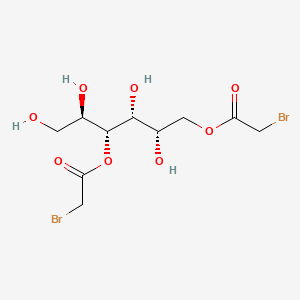


![(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12644782.png)

![Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-](/img/structure/B12644788.png)
